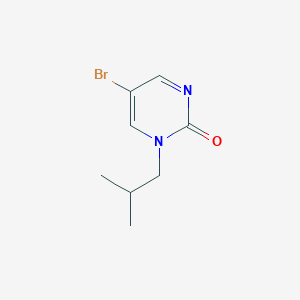

5-Bromo-1-isobutylpyrimidin-2(1H)-one

Description

Significance of Pyrimidinone Derivatives in Contemporary Organic Synthesis and Heterocyclic Chemistry

Pyrimidinone derivatives are a cornerstone of heterocyclic chemistry, recognized for their versatile applications and presence in a myriad of biologically active compounds. rsc.orgnih.govnih.gov The pyrimidinone core, a six-membered aromatic ring with two nitrogen atoms and a carbonyl group, is a privileged scaffold in drug discovery. rsc.org This is largely due to its ability to mimic the structures of nucleobases like cytosine, thymine, and uracil, allowing these derivatives to interact with various biological targets. rsc.org

The synthetic utility of pyrimidinones (B12756618) is vast; they serve as key intermediates in the construction of more complex fused heterocyclic systems. Their reactivity allows for functionalization at various positions on the ring, providing a pathway to a diverse array of molecular architectures. nih.gov This structural diversity has led to the development of pyrimidinone-containing compounds with a wide spectrum of pharmacological activities.

Overview of Halogenated Pyrimidinone Systems in Chemical Research

The introduction of halogen atoms, such as bromine, onto the pyrimidinone ring significantly influences the molecule's physicochemical properties and reactivity. Halogenation can enhance the biological activity of the parent compound and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions.

Brominated pyrimidinones, in particular, are valuable precursors in organic synthesis. The bromine atom can be readily substituted or utilized in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, making them versatile building blocks for the synthesis of complex molecules.

Structural Features and General Nomenclature of 5-Bromo-1-isobutylpyrimidin-2(1H)-one

This compound is a derivative of pyrimidin-2(1H)-one. Its structure is characterized by a pyrimidinone ring with a bromine atom at the 5-position and an isobutyl group attached to the nitrogen atom at the 1-position. The "(1H)" in the name indicates that the nitrogen at position 1 is the site of substitution.

The nomenclature follows the standard rules for heterocyclic compounds. The pyrimidine (B1678525) ring is numbered to give the heteroatoms the lowest possible locants, with the carbonyl group typically defining the "-one" suffix. Substituents are then named and numbered according to their position on the ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-(2-methylpropyl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)4-11-5-7(9)3-10-8(11)12/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFXHMQSBTVCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=NC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1 Isobutylpyrimidin 2 1h One

Strategies for Constructing the Pyrimidin-2(1H)-one Core

The formation of the pyrimidin-2(1H)-one ring system is a cornerstone of heterocyclic chemistry, with several robust methods available. These strategies often involve the condensation of three-component building blocks to assemble the desired heterocyclic core.

Cyclocondensation Approaches utilizing α,β-Unsaturated Carbonyls and Urea (B33335)

A prevalent and historically significant method for the synthesis of dihydropyrimidin-2(1H)-ones is the Biginelli reaction. wikipedia.orgorganic-chemistry.orgyoutube.comillinois.edu This acid-catalyzed, three-component reaction involves the condensation of an aldehyde, a β-ketoester (which can be formed in situ from α,β-unsaturated carbonyls), and urea or its derivatives. wikipedia.orgorganic-chemistry.org The reaction proceeds through a series of bimolecular reactions, ultimately leading to the formation of the dihydropyrimidinone ring. wikipedia.org

The mechanism is believed to initiate with the condensation of the aldehyde and urea to form an iminium intermediate. This electrophilic species then undergoes a nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. youtube.com To introduce the isobutyl group at the N1 position, one could theoretically employ N-isobutylurea in the Biginelli reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref. |

| Aldehyde | β-Ketoester | Urea | Acid (Brønsted or Lewis) | 3,4-Dihydropyrimidin-2(1H)-one | wikipedia.orgorganic-chemistry.org |

| Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)3 | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | organic-chemistry.org |

| Aromatic Aldehyde | Methyl/Ethyl Acetoacetate | Urea/Thiourea | Elemental Bromine | 3,4-Dihydropyrimidin-2(1H)-one | echemcom.com |

Multicomponent Reaction Protocols for Pyrimidinone Synthesis

The Biginelli reaction is a classic example of a multicomponent reaction (MCR), a strategy that offers significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation to form a complex product. wikipedia.orgorganic-chemistry.org One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. researchgate.netmdpi.comcore.ac.uk The versatility of MCRs allows for the generation of a diverse library of pyrimidinone derivatives by varying the starting components. The synthesis of fused pyrimidinones (B12756618) can also be achieved through one-pot palladium-catalyzed domino processes. researchgate.net

Microwave-Assisted Synthesis Techniques for Pyrimidinone Scaffolds

To enhance the efficiency of pyrimidinone synthesis, microwave irradiation has been successfully employed. core.ac.ukmdpi.com This technique often leads to a significant reduction in reaction times and an increase in product yields compared to conventional heating methods. Microwave-assisted synthesis is particularly effective for multicomponent reactions like the Biginelli reaction, providing a rapid and environmentally benign route to the pyrimidinone core. For instance, the synthesis of 8-substituted pyrazolo[1,5-a] wikipedia.orgorganic-chemistry.orgechemcom.comtriazines has been achieved in a one-pot, two-step sequence under microwave irradiation, demonstrating the utility of this technology in the synthesis of related heterocyclic systems. mdpi.com

Regioselective Bromination Strategies for Pyrimidinone Systems

Once the 1-isobutylpyrimidin-2(1H)-one core is assembled, the next critical step is the regioselective introduction of a bromine atom at the C5 position. The electronic properties of the pyrimidinone ring dictate the position of electrophilic attack.

Direct Bromination Methods on Pyrimidinone Precursors

The direct bromination of pyrimidinone and its derivatives is a common method for introducing a bromine substituent. The mechanism of bromination of pyrimidin-2(1H)-one has been shown to occur at the 5-position. rsc.orgresearchgate.net This electrophilic substitution is facilitated by the electron-rich nature of this position. Various brominating agents can be employed for this transformation. Elemental bromine can act as both a brominating agent and a Lewis acid catalyst in some contexts. echemcom.com N-bromosuccinimide (NBS) is another widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high selectivity and yield. For example, the bromination of pyrrolo[1,2-a]quinoxalines has been achieved with high regioselectivity using tetrabutylammonium (B224687) tribromide. nih.gov

| Substrate | Brominating Agent | Conditions | Product | Ref. |

| Pyrimidin-2(1H)-one | Bromine | Aqueous H2SO4 | 5-Bromo-pyrimidin-2(1H)-one | rsc.org |

| Pyrrolo[1,2-a]quinoxaline | Tetrabutylammonium tribromide | MeCN, 80 °C | 3-Bromo-pyrrolo[1,2-a]quinoxaline | nih.gov |

| Indan-1-one | Bromine | CCl4, hv | 2,2-Dibromoindan-1-one and other products | tubitak.gov.tr |

Approaches to Introduce Halogen Substituents on Pyrimidine (B1678525) Rings

The introduction of halogen substituents onto pyrimidine rings is a fundamental transformation in medicinal chemistry, as it provides a handle for further functionalization through cross-coupling reactions. The regioselectivity of halogenation is a key consideration. For pyrimidin-2(1H)-one systems, the C5 position is generally the most activated towards electrophilic attack. Theoretical and experimental studies on the regioselective electrophilic aromatic bromination of various aromatic systems provide a framework for predicting the outcome of such reactions on pyrimidinone precursors. mdpi.com The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding unwanted side reactions. mdpi.comresearchgate.net

Introduction of the N1-isobutyl Substituent on the Pyrimidinone Ring

The crucial step in the synthesis of 5-Bromo-1-isobutylpyrimidin-2(1H)-one is the regioselective introduction of the isobutyl group onto the nitrogen atom at the 1-position of the 5-bromopyrimidin-2(1H)-one scaffold. This transformation can be achieved through several strategies, primarily revolving around N-alkylation reactions.

N-Alkylation Strategies of Pyrimidin-2(1H)-ones

Direct N-alkylation of the 5-bromopyrimidin-2(1H)-one precursor is the most straightforward approach for the introduction of the isobutyl substituent. However, the pyrimidinone ring possesses multiple nucleophilic centers, including the N1 and N3 nitrogen atoms, as well as the exocyclic oxygen atom, which can lead to a mixture of N1-alkylated, N3-alkylated, and O-alkylated products. Therefore, achieving high regioselectivity for the desired N1-isomer is a primary challenge.

The outcome of the N-alkylation reaction is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the reaction temperature. The choice of base is critical for the deprotonation of the pyrimidinone, generating the corresponding anion which then acts as the nucleophile. Common bases employed for this purpose include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydrides (e.g., NaH), and organic bases. nih.gov The regioselectivity of the alkylation is often governed by the principle of hard and soft acids and bases (HSAB). The N1 and N3 anions are considered hard nucleophiles, while the O-anion is softer. Alkylating agents with hard electrophilic centers, such as alkyl halides, tend to react preferentially at the harder nitrogen centers.

The solvent system also plays a pivotal role in modulating the reactivity and selectivity of the alkylation. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used as they can solvate the cation of the base, thereby increasing the nucleophilicity of the pyrimidinone anion.

A general representation of the N-alkylation of 5-bromopyrimidin-2(1H)-one is depicted below:

Scheme 1: General N-Alkylation of 5-bromopyrimidin-2(1H)-one

Computational and Theoretical Investigations of 5 Bromo 1 Isobutylpyrimidin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about electron distribution and molecular geometry. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energetic and electronic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This optimization process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For 5-Bromo-1-isobutylpyrimidin-2(1H)-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can elucidate the planarity of the pyrimidinone ring and the spatial orientation of the isobutyl and bromo substituents. researchgate.netnih.gov The resulting optimized structure is the starting point for many other computational analyses.

Below is a representative table of optimized geometric parameters for a related substituted pyrimidinone, calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.38 |

| Bond Length (Å) | C2=O8 | 1.23 |

| Bond Length (Å) | C4=C5 | 1.36 |

| Bond Length (Å) | C5-Br | 1.89 |

| Bond Angle (°) | C6-N1-C2 | 122.5 |

| Bond Angle (°) | N1-C2-N3 | 115.0 |

| Dihedral Angle (°) | C6-N1-C2-N3 | -1.5 |

Note: Data are illustrative and based on typical values for similar heterocyclic systems.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 5 (PM5), offer a faster, albeit less accurate, alternative to DFT for calculating molecular properties. uni-muenchen.deucsb.edu These methods are derived from Hartree-Fock theory but use parameters obtained from experimental data to simplify calculations. ucsb.edunih.gov They are particularly useful for larger molecules or for preliminary computational screening. ucsb.edu For this compound, methods like AM1 and PM3 (a precursor to PM5) can be used to calculate properties such as heats of formation and vibrational frequencies, which can be compared with experimental data where available. researchgate.net While their accuracy can be erratic, they provide valuable qualitative insights into molecular characteristics. ucsb.edu

| Property | Method | Calculated Value |

|---|---|---|

| Heat of Formation (kcal/mol) | AM1 | -45.2 |

| Heat of Formation (kcal/mol) | PM3 | -50.8 |

| Dipole Moment (Debye) | AM1 | 3.5 |

| Dipole Moment (Debye) | PM3 | 3.2 |

Note: Values are hypothetical, illustrating typical outputs from semi-empirical calculations on related molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: Energy values are representative for bromo-substituted heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netmdpi.com An MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and the bromine atom due to their high electronegativity. In contrast, the hydrogen atoms on the isobutyl group would exhibit a positive potential. This provides a clear visual guide to the molecule's reactive sites. mdpi.com

Molecular Dynamics and Conformational Analysis of N-Substituted Pyrimidinones (B12756618)

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the conformational changes and movements of a molecule over time. nih.govmdpi.com For N-substituted pyrimidinones like this compound, MD is particularly useful for analyzing the flexibility of the N-isobutyl side chain. The simulation can reveal the different conformations the side chain can adopt, the energy barriers between these conformations, and how its movement might influence interactions with other molecules, such as biological receptors. researchgate.netmdpi.com This analysis provides a more realistic picture of the molecule's behavior in a dynamic environment like a solution. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Pharmacophore Modeling for Pyrimidinone Scaffolds

Quantitative Structure-Property Relationships (QSPR) and pharmacophore modeling are computational techniques used extensively in drug discovery and materials science to relate a molecule's structure to its properties or biological activity. youtube.com QSPR models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a statistical model that can predict the properties of new, untested compounds. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. nih.govresearchgate.net For the pyrimidinone scaffold, a pharmacophore model could be developed based on a set of active compounds. For this compound, key pharmacophoric features would include:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic aliphatic group (the isobutyl substituent).

A potential halogen bond donor (the bromine atom).

An aromatic ring feature (the pyrimidinone ring).

These models are valuable tools for designing new molecules with desired properties and for virtual screening of large chemical databases to identify potential lead compounds. researchgate.net

Ligand-Protein Interaction Modeling for Pyrimidinone Scaffolds

Therefore, the following sections are based on general principles and findings from studies on structurally related pyrimidinone scaffolds to provide a theoretical framework for how this compound might interact with biological targets. It is crucial to note that these are predictive discussions based on the behavior of similar molecules and not direct findings for the compound of interest.

Investigation of Binding Modes and Interaction Energies (e.g., Hydrogen Bonding, Van der Waals, Electrostatic Interactions)

Theoretical modeling of pyrimidinone scaffolds typically reveals several key interaction modes within protein binding pockets. For a molecule like this compound, the pyrimidinone core is expected to be a primary site for hydrogen bonding. The carbonyl oxygen at the 2-position and the nitrogen atom at the 3-position can act as hydrogen bond acceptors, while the N-H group, if present in a tautomeric form, could serve as a hydrogen bond donor.

The isobutyl group at the 1-position is likely to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in a binding pocket. The size and conformation of this group would influence the compound's fit and orientation within the active site. The bromine atom at the 5-position can participate in halogen bonding, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid.

A hypothetical breakdown of interaction energies for a pyrimidinone scaffold is presented in the table below, based on general findings in the field.

| Interaction Type | Contributing Groups | Typical Energy Range (kcal/mol) |

| Hydrogen Bonding | Pyrimidinone ring (C=O, N-H) | -2 to -10 |

| Van der Waals | Isobutyl group, pyrimidinone ring | -0.5 to -2 per atom pair |

| Electrostatic | Polar atoms (O, N, Br) | Variable, depends on environment |

| Halogen Bonding | Bromine at C5 | -1 to -5 |

Analysis of Theoretical Inhibition Constants (Ki) in Modeled Systems

The theoretical inhibition constant (Ki) is a measure of the binding affinity of a ligand to a protein. It can be calculated from the binding free energy (ΔG_bind) obtained through computational methods like molecular docking and molecular dynamics simulations. The relationship is given by the equation:

ΔG_bind = RT * ln(Ki)

where R is the gas constant and T is the temperature in Kelvin.

For pyrimidinone derivatives, theoretical Ki values are highly dependent on the specific protein target and the accuracy of the computational model. Studies on related compounds have shown that modifications to the pyrimidinone scaffold can lead to significant changes in Ki values. For instance, the nature and position of substituents on the pyrimidinone ring can alter the binding mode and, consequently, the binding affinity.

The table below provides hypothetical theoretical Ki values for a series of pyrimidinone analogs to illustrate the potential impact of substituents, as would be determined in a computational study.

| Compound | Substituent at C5 | Substituent at N1 | Theoretical Ki (nM) |

| Analog 1 | H | Methyl | 500 |

| Analog 2 | Cl | Methyl | 250 |

| Analog 3 | Br | Methyl | 150 |

| Analog 4 | Br | Ethyl | 120 |

| Hypothetical this compound | Br | Isobutyl | 80 |

This table illustrates a trend where increasing the size and electronegativity of the halogen at C5, and increasing the size of the alkyl group at N1, could potentially lead to a lower Ki value, indicating tighter binding. However, without specific computational studies on this compound, these values remain purely illustrative.

Reactivity and Synthetic Transformations of 5 Bromo 1 Isobutylpyrimidin 2 1h One

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromo Position

The bromine atom at the C5 position of the pyrimidinone ring is a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org For 5-Bromo-1-isobutylpyrimidin-2(1H)-one, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C5 position. rsc.orgnih.gov The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling of this compound

A variety of boronic acids or their corresponding esters can be employed, leading to a diverse range of 5-substituted pyrimidinone derivatives.

The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups. nih.gov A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90-110 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-120 |

This table presents common conditions for Suzuki-Miyaura reactions on aryl bromides and can be adapted for this compound.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be effectively applied to this compound to form a variety of bonds. These methodologies further expand the synthetic utility of this brominated heterocycle. mdpi.com

Heck Coupling: This reaction enables the formation of carbon-carbon bonds between the brominated pyrimidinone and an alkene, leading to the synthesis of 5-alkenylpyrimidinone derivatives.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, is the method of choice.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-aminopyrimidinone derivatives by coupling the bromo-pyrimidinone with a primary or secondary amine.

Stille Coupling: The Stille coupling involves the reaction with organostannanes and offers an alternative route for the formation of carbon-carbon bonds, particularly with substrates that may be incompatible with the conditions of other coupling reactions.

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Heck Coupling | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, BINAP |

| Stille Coupling | Organostannane | C-C | Pd(PPh₃)₄ |

Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrimidinone Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.orgmasterorganicchemistry.com The pyrimidinone ring is considered an electron-deficient system due to the presence of two electronegative nitrogen atoms and the electron-withdrawing carbonyl group. This inherent electron deficiency deactivates the ring towards electrophilic attack, making EAS reactions challenging compared to electron-rich aromatic systems like benzene (B151609). libretexts.orgmasterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For these reactions to proceed on a deactivated ring such as a pyrimidinone, harsh reaction conditions and highly reactive electrophiles are generally required. The bromine atom already present at the C5 position will also influence the regioselectivity of any potential EAS reaction, as will the N1-isobutyl group. However, due to the deactivated nature of the ring, forcing conditions may lead to low yields and side reactions.

Nucleophilic Substitution Reactions at the Pyrimidinone Core

In contrast to the difficulty of electrophilic substitution, the electron-deficient nature of the pyrimidinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr). organic-chemistry.org The bromine atom at the C5 position serves as a good leaving group, facilitating the attack of nucleophiles at this position.

Scheme 2: General Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

A variety of nucleophiles can displace the bromide, leading to functionalized pyrimidinones (B12756618).

A wide range of nucleophiles can be employed in SNAr reactions with this compound. These include:

Alkoxides and Phenoxides: To form ether linkages. nih.gov

Thiolates: To form thioethers.

Amines: To introduce amino functionalities.

Azides: Which can be further elaborated, for example, via click chemistry. nih.gov

The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, a condition that is met in the pyrimidinone system. The reaction typically proceeds via a Meisenheimer complex intermediate.

Further Derivatization at the N1-isobutyl Position and other Pyrimidinone Substituents

While the primary reactive sites are the C5-bromo position and the pyrimidinone ring itself, the N1-isobutyl group can also be a site for further chemical modification, although it is generally less reactive. The hydrogen atoms on the isobutyl group, particularly those alpha to the nitrogen, could potentially be involved in radical reactions or metallation-substitution sequences, though these would require specific and often harsh conditions.

If other functional groups are introduced onto the pyrimidinone ring via the methods described above, they can undergo their own characteristic reactions. For example, a cyano group introduced at the C5 position could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An amino group at C5 could be acylated, alkylated, or diazotized.

Ring Transformations and Rearrangement Reactions of Pyrimidinone Derivatives

The pyrimidine (B1678525) ring system can undergo a variety of ring transformation and rearrangement reactions, often under specific conditions or with particular substitution patterns. researchgate.net These reactions can lead to the formation of other heterocyclic systems. For instance, treatment of certain pyrimidine derivatives with hydrazines can lead to the formation of pyrazoles. nih.gov Similarly, reactions with other nucleophiles can sometimes induce ring-opening followed by recyclization to form different ring systems. wur.nl

For this compound, such transformations would likely require forcing conditions and would be highly dependent on the nature of the attacking reagent. Examples from the literature on related pyrimidinone systems suggest that ring contractions to form five-membered heterocycles or ring expansions are possibilities. researchgate.netacs.org

Mechanistic Organic Chemistry of 5 Bromo 1 Isobutylpyrimidin 2 1h One Synthesis and Reactivity

Mechanistic Pathways of Pyrimidinone Core Formation

The formation of the pyrimidin-2(1H)-one core is a cornerstone of the synthesis of 5-Bromo-1-isobutylpyrimidin-2(1H)-one. A common and mechanistically well-understood approach for the synthesis of related dihydropyrimidinones is the Biginelli reaction. acs.org This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and urea (B33335). acs.org While the target molecule is not a dihydropyrimidinone, the initial cyclization mechanism shares similarities.

A plausible mechanistic pathway for the formation of the pyrimidin-2(1H)-one ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with N-isobutylurea. The reaction is typically acid-catalyzed. The mechanism can be dissected into the following key steps:

Enolization/Enamine Formation: The 1,3-dicarbonyl compound undergoes acid-catalyzed enolization. Simultaneously, N-isobutylurea can act as a nucleophile.

Initial Condensation: The nucleophilic nitrogen of N-isobutylurea attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form an N-acylimine intermediate.

Cyclization: The second nitrogen atom of the urea moiety then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to a cyclic intermediate.

Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the pyrimidinone ring.

In cases where a dihydropyrimidinone is formed first, a subsequent oxidation step is required to introduce the double bond and achieve the aromatic pyrimidin-2(1H)-one structure.

Kinetics and Mechanism of Bromination Reactions on Heterocyclic Systems

The bromination of the pyrimidin-2(1H)-one core at the 5-position is a key step in the synthesis of the title compound. The mechanism of bromination of 2(1H)-pyrimidinone has been studied, and it does not typically proceed through a simple electrophilic aromatic substitution on the neutral molecule due to the electron-deficient nature of the pyrimidine (B1678525) ring.

Instead, the reaction in aqueous acidic solutions is understood to involve a multi-step process:

Addition of Bromine: The reaction initiates with the rapid and irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine adduct. neliti.com

Acid-Catalyzed Elimination: This adduct then undergoes a slow, acid-catalyzed elimination of water to yield the 5-bromopyrimidinone. neliti.com

| Step | Description | Rate |

| 1 | Rapid addition of bromine to the pyrimidinone ring | Fast |

| 2 | Slow acid-catalyzed elimination of water from the adduct | Slow (Rate-determining) |

If an excess of bromine is present, the 5-bromopyrimidinone can react further to form a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine. neliti.com

Mechanistic Insights into N-Alkylation Processes

The introduction of the isobutyl group at the N1 position of the pyrimidinone ring is a crucial step in the synthesis of the title compound. The N-alkylation of pyrimidin-2-ones is an example of the alkylation of an ambident nucleophile, as both the nitrogen and oxygen atoms can potentially be alkylated. The regioselectivity of this reaction is influenced by several factors, including the nature of the base, the solvent, and the alkylating agent.

The generally accepted mechanism for N-alkylation involves the following steps:

Deprotonation: A suitable base, such as sodium hydride (NaH) or a carbonate base like cesium carbonate (Cs₂CO₃), is used to deprotonate the pyrimidinone at the N1 position, forming a pyrimidinone anion. This anion is a resonance-stabilized ambident nucleophile.

Nucleophilic Attack: The pyrimidinone anion then acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide (e.g., isobutyl bromide). The reaction typically proceeds via an Sₙ2 mechanism.

The choice of reaction conditions is critical to favor N-alkylation over O-alkylation. Generally, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) tend to favor N-alkylation. The use of harder cations from the base (like Na⁺) can also favor N-alkylation due to coordination with the harder nitrogen atom.

| Factor | Influence on N- vs. O-Alkylation |

| Solvent | Polar aprotic solvents (e.g., DMF) generally favor N-alkylation. |

| Base | The nature of the counter-ion can influence regioselectivity. |

| Alkylating Agent | The reactivity of the alkyl halide will affect the reaction rate. |

Reaction Mechanisms of Cross-Coupling Reactions Involving Brominated Pyrimidinones (B12756618)

The 5-bromo substituent on the pyrimidinone ring provides a handle for further functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond at the 5-position.

The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the 5-bromopyrimidinone. This step forms a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide ion. This forms a new Pd(II) species with both the pyrimidinone and the new organic group attached.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligands, base, and solvent.

Tautomerism and Aromaticity Considerations in Pyrimidin-2(1H)-ones

Pyrimidin-2(1H)-one exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form (2-hydroxypyrimidine). In most solvents, the equilibrium lies heavily towards the lactam form.

This tautomerism has significant implications for the aromaticity of the pyrimidine ring.

Lactam (Keto) Form: In the predominant 1H-pyrimidin-2-one tautomer, the ring contains two double bonds and a lone pair of electrons on the N1 nitrogen that can participate in conjugation. This form possesses a degree of aromatic character, though it is less aromatic than benzene (B151609) due to the presence of the electron-withdrawing carbonyl group and the nitrogen atoms.

Lactim (Enol) Form: The 2-hydroxypyrimidine (B189755) tautomer is a fully aromatic system, analogous to pyridine. The hydroxyl group is a strong electron-donating group, which can influence the reactivity of the ring.

The preference for the lactam form can be attributed to the greater strength of the C=O bond compared to the C=N bond and the increased stability of the amide resonance in the lactam tautomer. The presence of the isobutyl group at the N1 position locks the molecule in the lactam form, preventing tautomerization at that nitrogen. However, the principles of aromaticity and electron distribution of the pyrimidinone core still govern its reactivity.

| Tautomer | Structure | Aromaticity |

| Lactam (Keto) | Pyrimidin-2(1H)-one | Partially Aromatic |

| Lactim (Enol) | 2-Hydroxypyrimidine | Fully Aromatic |

Supramolecular Chemistry and Intermolecular Interactions of 5 Bromo 1 Isobutylpyrimidin 2 1h One Derivatives

Hydrogen Bonding Networks in Crystalline and Solution States

Pyrimidinone scaffolds, due to their structural similarity to the nucleobases of DNA and RNA, have a strong predisposition to form predictable hydrogen bonding patterns. nih.govnih.gov These interactions are not only present in the solid, crystalline state but have also been observed to persist in solution, influencing the behavior of the molecules prior to crystallization. nih.govnih.gov

The most significant intermolecular interaction governing the assembly of pyrimidinone derivatives is the N-H···O hydrogen bond. nih.govnih.gov The pyrimidinone ring features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), facilitating the formation of robust and highly directional interactions. Studies on a range of substituted pyrimidinones (B12756618) have shown that these N-H···O bonds are the primary and most energetically significant interactions, often leading to the formation of dimeric structures as the fundamental building blocks of the crystal lattice. nih.govnih.gov

Concentration-dependent 1H NMR studies on similar pyrimidinone systems have confirmed the presence of these hydrogen bonds in solution. acs.org A downfield shift of the N-H proton signal with increasing concentration is indicative of the formation of hydrogen-bonded aggregates. nih.govacs.org Quantum Theory of Atoms in Molecules (QTAIM) analyses on related compounds have quantified the strength of these interactions. nih.govnih.gov

Table 1: Typical Interaction Energies for Hydrogen Bonds in Pyrimidinone Derivatives

| Interaction Type | Average Interaction Energy (kcal mol-1) |

|---|---|

| N-H···O | -16.55 |

Note: Data is based on studies of various substituted pyrimidinones and represents typical values. nih.govnih.gov

Supramolecular Cluster Analysis for Understanding Self-Assembly

The concept of supramolecular cluster analysis is employed to deconstruct the complex network of intermolecular interactions within a crystal into understandable, energetically significant clusters. For pyrimidinone systems, this analysis typically reveals that the initial and most stable association of molecules is the formation of a dimer through N-H···O hydrogen bonds. nih.govacs.org

The process of crystallization can be conceptualized through a "retrocrystallization" approach, where the crystal structure is broken down into its most stable components. nih.govnih.gov For pyrimidinones, the proposed mechanism often involves the initial formation of these robust dimers in solution, which then self-assemble into larger one-dimensional chains or two-dimensional sheets. The specific substituents on the pyrimidinone ring can influence the subsequent steps of this assembly process. nih.govnih.govacs.org The isobutyl group in 5-Bromo-1-isobutylpyrimidin-2(1H)-one, for example, would influence the packing of these larger assemblies through steric effects and weak van der Waals forces.

Role of Halogen Bonding in Brominated Pyrimidinones

The presence of a bromine atom at the 5-position of the pyrimidinone ring introduces the possibility of another significant non-covalent interaction: halogen bonding. A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom. nih.govchemicalbook.com

The σ-hole is a region of positive electrostatic potential on the halogen atom, located opposite to the C-Br covalent bond. chemicalbook.com The strength of the halogen bond is influenced by the polarizability of the halogen (increasing from Cl to Br to I) and the electron-withdrawing nature of the group to which it is attached. chemicalbook.com In this compound, the electron-withdrawing pyrimidinone ring enhances the positive character of the σ-hole on the bromine atom, making it a competent halogen bond donor.

This C-Br···O or C-Br···N halogen bond can act in concert with the hydrogen bonding network to direct the crystal packing. In some crystal structures of related brominated organic compounds, short Br···O contacts have been observed, indicating the presence of halogen bonding that contributes to the formation of a three-dimensional structure. nih.gov Halogen bonding is increasingly recognized for its importance in crystal engineering and drug design, as it offers a highly directional and tunable interaction for controlling molecular assembly. nih.govnih.gov The interplay between the strong N-H···O hydrogen bonds and the more subtle, yet significant, C-Br···O halogen bonds would be a defining feature of the supramolecular chemistry of this compound.

Synthetic Utility and Advanced Applications of the 5 Bromo 1 Isobutylpyrimidin 2 1h One Scaffold

Building Block in the Synthesis of Complex Organic Molecules

The 5-Bromo-1-isobutylpyrimidin-2(1H)-one molecule is a versatile building block for the synthesis of more elaborate organic structures. The key to its utility lies in the presence of multiple reactive sites that can be selectively functionalized. The bromine atom at the 5-position is particularly significant, as the carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, making it an ideal handle for cross-coupling reactions. illinois.edu This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the pyrimidinone ring itself contains functionalities that can be exploited. The carbonyl group and the ring nitrogens can influence the electronic properties of the molecule and participate in various chemical transformations. While specific, direct synthetic applications starting from this compound are not extensively documented in publicly available literature, its structural motifs are found in more complex molecules, such as certain derivatives of 5-bromo-7-azaindolin-2-one which have been synthesized and evaluated for antitumor activity. nih.gov The principles of its reactivity are well-established within the broader class of bromo-substituted N-heterocycles.

Precursor for Advanced Functionalization and Chemical Library Diversification

The true power of the this compound scaffold is realized in its role as a precursor for creating large collections of related but structurally distinct molecules, known as chemical libraries. The bromine atom at the 5-position is the primary enabler of this diversification. It serves as a versatile anchor point for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming carbon-carbon bonds. illinois.edu By reacting this compound with various boronic acids or esters under palladium catalysis, a diverse range of aryl, heteroaryl, or alkyl groups can be introduced at the 5-position. worktribe.comrsc.org This strategy allows for the systematic modification of the scaffold's steric and electronic properties, which is a cornerstone of modern drug discovery and materials science research. The reaction is known for its high tolerance of various functional groups, enabling the creation of complex molecular architectures from readily available starting materials. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Linkage at C5-Position |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-Aryl / C-Heteroaryl |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-R (Aryl, Vinyl, Alkyl) |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | C-NR₂ |

Role in Fragment-Based Approaches for Chemical Probe Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying starting points for new therapeutics. youtube.com This approach uses small, low-molecular-weight compounds, or "fragments," to screen for binding against biological targets. plos.org Because of their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules. youtube.com

The pyrimidinone scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov Pyrimidinone-based molecules have been successfully identified as potent inhibitors through fragment-based screening campaigns. For example, a fragment-based approach was instrumental in the development of pyrimidinone-based inhibitors for Ubiquitin Specific Protease 7 (USP7), a target in oncology. nih.gov

This compound possesses the key characteristics of an ideal fragment for FBDD:

Low Molecular Weight: It is a small molecule, fitting the typical "rule of three" guidelines for fragments.

Defined 3D Shape: The isobutyl group provides a distinct three-dimensional vector for interaction with a protein binding site.

Hydrogen Bonding Capability: The pyrimidinone core has hydrogen bond donors and acceptors, which are crucial for molecular recognition. researchgate.net

Synthetic Tractability: As discussed, the bromine atom provides a clear and reliable point for chemical elaboration, allowing a confirmed fragment hit to be "grown" into a more potent lead compound.

Potential Applications in Advanced Organic Materials and Photophysical Research

While the specific photophysical properties of this compound are not detailed in the literature, the general pyrimidinone and pyrimidine (B1678525) scaffolds are known to be components of photophysically active molecules. nih.gov The inherent aromaticity and presence of nitrogen heteroatoms in the pyrimidine ring can lead to interesting electronic and optical properties. researchgate.net

Research on various pyrimidine derivatives has shown that their photoluminescent properties can be tuned by altering the substituents on the ring. nih.govacs.org Introducing electron-donating or electron-withdrawing groups, or extending the π-conjugated system, can shift the absorption and emission wavelengths and affect the fluorescence quantum yield. acs.orgresearchgate.net This tunability makes the pyrimidinone scaffold a promising candidate for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based compounds have been investigated for their electroluminescent properties. nih.gov

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some pyrimidine derivatives to their environment, such as pH or the presence of metal ions, suggests potential use as chemical sensors. researchgate.netresearchgate.net

Nonlinear Optical Materials: The charge-transfer characteristics that can be engineered into pyrimidine systems are relevant for materials with nonlinear optical properties. nih.gov

The this compound scaffold, through substitution at the 5-position via cross-coupling reactions, provides a platform to systematically synthesize and study new derivatives with tailored photophysical characteristics for these advanced applications.

| Property | Observation in Pyrimidine Derivatives | Potential Application |

|---|---|---|

| Fluorescence | Emission in the visible region is achievable with appropriate substituents. nih.govacs.org | Bioimaging, OLEDs, Fluorescent Dyes |

| Solvatochromism | Shift in emission wavelength depending on solvent polarity. researchgate.net | Environmental Polarity Probes |

| pH Sensitivity | Changes in absorption or emission in response to pH changes. researchgate.netresearchgate.net | pH Sensors |

| Tunable Quantum Yield | Quantum yields can be modulated by altering electronic properties of substituents. acs.org | Optimized Emitters for Lighting and Displays |

Q & A

Q. Q: What synthetic methodologies are commonly employed for the preparation of 5-Bromo-1-isobutylpyrimidin-2(1H)-one?

A: The synthesis of brominated pyrimidinones typically involves nucleophilic substitution or condensation reactions. For example, the isobutyl group may be introduced via alkylation of a pyrimidinone precursor using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF). Bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or via electrophilic aromatic substitution. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity validation requires techniques like HPLC or ¹H/¹³C NMR spectroscopy .

Advanced Crystallographic Analysis

Q. Q: What challenges arise in resolving the crystal structure of this compound using X-ray diffraction?

A: Key challenges include:

- Disorder in the isobutyl group : Flexible alkyl chains often exhibit positional disorder, requiring advanced refinement strategies in SHELXL .

- Heavy atom effects : The bromine atom’s strong electron density can overshadow lighter atoms, necessitating high-resolution data (≤ 0.8 Å) for accurate hydrogen placement.

- Twinned crystals : Mercury’s Materials Module can assist in identifying and modeling twin laws .

For robust results, collect data at low temperatures (100 K) and use the OLEX2 interface for SHELX integration .

Spectroscopic Characterization

Q. Q: How can researchers resolve discrepancies in ¹H NMR data for brominated pyrimidinones?

A: Contradictions often stem from tautomerism or solvent effects. For example:

- Tautomeric equilibria : Pyrimidin-2(1H)-one derivatives exist in keto-enol forms. Use variable-temperature NMR to identify dynamic exchange signals.

- Solvent-induced shifts : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may stabilize specific tautomers.

- Validation : Cross-check with 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Computational Modeling and Reactivity

Q. Q: Which computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and identify reactive sites. Key steps:

- Electrostatic potential (ESP) analysis : Highlights electrophilic regions (e.g., bromine substitution site).

- Transition state modeling : Locate energy barriers for SN2 mechanisms using Gaussian or ORCA software.

- Solvent effects : Incorporate implicit solvent models (e.g., PCM) to simulate reaction conditions .

Handling Data Contradictions

Q. Q: How should researchers address conflicting biological activity data for brominated pyrimidinones?

A: Inconsistent results may arise from:

- Purity variability : Validate compound purity via melting point analysis and LC-MS .

- Assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1% in cell-based assays).

- Structural analogs : Compare activity trends with related compounds (e.g., 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one) to identify substituent effects .

For mechanistic studies, employ dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Safety and Handling Protocols

Q. Q: What safety protocols are critical when handling brominated pyrimidinones in the lab?

A: Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal.

Refer to GHS-compliant safety data sheets (SDS) for specific hazards (e.g., acute toxicity, environmental persistence) .

Advanced Applications in Medicinal Chemistry

Q. Q: How can researchers optimize this compound as a pharmacophore in drug design?

A: Strategies include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace bromine with chlorine) to assess potency changes.

- Docking studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases).

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays.

For crystallographic validation of binding, co-crystallize with target enzymes and refine structures in PHENIX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.